2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Purity specification Procurement quality Vendor comparison

This 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 1386981-01-6) is a high-purity (≥97%) heterocyclic building block for medicinal chemistry programs targeting CDK2, CDK4, or PI3Kα. The pre-installed 2-methyl group eliminates a separate methylation step, saving synthetic effort. Its 2–3% absolute purity advantage over the des-methyl analog reduces impurity carryover in final API synthesis, and the +0.4 to +0.6 logP increase versus the des-methyl scaffold supports permeability optimization. With a well-defined MW of 205.17 g/mol, precise stoichiometric charging is ensured at scale. Refrigerated storage (2–8°C) is required; plan cold-chain logistics accordingly. This compound is ideal for fragment-based drug discovery (FBDD) libraries and analytical reference standards. Contact us for bulk pricing and COA.

Molecular Formula C9H7N3O3
Molecular Weight 205.2
CAS No. 1386981-01-6
Cat. No. B6274569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
CAS1386981-01-6
Molecular FormulaC9H7N3O3
Molecular Weight205.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic Acid: Core Scaffold Overview for Procurement Decisions


2-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 1386981-01-6) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidine-6-carboxylic acid family. It features a fused pyridine–pyrimidine bicyclic core with a carboxylic acid at position 6, a carbonyl at position 7, and a methyl substituent at position 2. The compound has the molecular formula C₉H₇N₃O₃ and a molecular weight of 205.17 g/mol. It functions primarily as a research intermediate or building block in medicinal chemistry programs targeting kinase inhibition and other biological activities associated with the pyrido[2,3-d]pyrimidine pharmacophore . This compound has attracted attention in oncology and pharmacology research contexts, though most available evidence pertains to the broader scaffold class rather than this specific derivative . Researchers evaluating procurement options should be aware that public-domain quantitative differentiation data between this compound and its closest structural analogs are extremely sparse, and selection decisions currently rest on a limited set of vendor-reported purity specifications and computationally predicted physicochemical properties.

Why Generic Substitution of 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic Acid Is Not Supported by Evidence


The assumption that any 7-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid analog can substitute for the 2-methyl derivative is not supported by publicly available comparative data . Within this scaffold class, the substituent at the C2 position is known to modulate critical drug-likeness parameters—including lipophilicity (via logP), hydrogen-bonding capacity, and metabolic stability—that influence downstream biological activity, aqueous solubility, and synthetic tractability [1]. The 2-methyl substituent provides a specific balance of steric bulk and electronic character distinct from the 2-H (des-methyl), 2-methoxy, 2-amino, or 2-thiomethyl analogs. Although no direct head-to-head biochemical potency comparisons have been published for this compound, purchasing generic or less well-characterized analogs introduces risks of unanticipated differences in reactivity, purity profiles, and batch-to-batch consistency. The quantitative evidence that follows—limited though it is to vendor-reported purity specifications and computationally predicted properties—establishes the only verifiable differentiation points currently available to inform procurement decisions .

Quantitative Differentiation Evidence for 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic Acid


Vendor-Reported Purity Superiority: 97%–98% for 2-Methyl Analog vs. ≤95% for Des-Methyl Analog

Multiple independent vendors report the 2-methyl-7-oxo analog at 97% or 98% purity . In contrast, the closest structural analog—7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 1246668-87-0, the des-methyl derivative)—is consistently listed at 95% purity . The 2–3 percentage-point purity differential means that for a 1-gram purchase, the 2-methyl analog provides approximately 20–30 mg less total impurity, which can be critical for sensitive synthetic transformations or when the carboxylic acid is used as a coupling partner in amide bond formation where impurities may cap reactive sites.

Purity specification Procurement quality Vendor comparison

Predicted Boiling Point Differentiates 2-Methyl Analog from Des-Methyl Comparator for Purification Protocol Selection

The predicted boiling point of 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is 397.3 ± 52.0 °C . This is substantially higher than the typical boiling point range expected for the des-methyl analog (CAS 1246668-87-0), which has a lower molecular weight (191.14 g/mol vs. 205.17 g/mol) and lacks the additional methyl group that increases van der Waals surface area and polarizability . The elevated boiling point has direct implications for purification strategy: the 2-methyl compound is less amenable to distillation-based purification and is better suited to recrystallization or preparative HPLC methods. For procurement decisions, this property difference is important because it influences the choice of downstream processing equipment and the feasibility of solvent removal under reduced pressure.

Physicochemical property Boiling point prediction Purification planning

Predicted Density Variation: 2-Methyl Analog (1.63 g/cm³) vs. Class Baseline Enables Gravimetric Handling Decisions

The predicted density of the 2-methyl compound is 1.63 ± 0.1 g/cm³ . Although an explicit predicted density for the unsubstituted analog (CAS 1246668-87-0) is not publicly available, the molecular weight difference (205.17 vs. 191.14 g/mol) and the additional methyl substituent generally increase mass per unit volume. This difference is relevant for researchers who dispense reagents gravimetrically: a 1 mmol scale reaction requires 205.2 mg of the 2-methyl compound versus 191.1 mg of the des-methyl analog, and if densities differ proportionally, the volumetric handling volumes will also differ by approximately 7–10%. This matters for automated liquid handlers or when preparing stock solutions at defined molar concentrations.

Density prediction Gravimetric dispensing Formulation

C2-Methyl Substituent Confers Enhanced Lipophilicity Relative to Des-Methyl Scaffold: Class-Level SAR Inference

Based on class-level structure-activity relationship (SAR) data from the broader pyrido[2,3-d]pyrimidine literature, the presence of a C2-methyl substituent is known to increase lipophilicity (clogP) by approximately 0.4–0.6 log units relative to the C2-unsubstituted analog [1]. This is consistent with the calculated contribution of a methyl group to logP (Hansch π-value for methyl ≈ 0.5). While no experimentally determined logP or logD value has been published for 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid specifically, the class-level inference indicates that the 2-methyl analog will exhibit enhanced passive membrane permeability compared to the des-methyl derivative. This property is significant for medicinal chemistry campaigns where the carboxylic acid is elaborated into amide or ester prodrugs and where permeability screening is a gatekeeper assay [2].

Lipophilicity Structure-activity relationship Drug design

Storage and Stability Differentiation: 2-Methyl Analog Requires Sealed Dry Storage at 2–8 °C Versus Room Temperature for Des-Methyl Analog

At least one reputable vendor specifies storage conditions of 'Sealed in dry, 2–8 °C' for the 2-methyl-7-oxo analog . This contrasts with the des-methyl analog (CAS 1246668-87-0), which multiple vendors list as stable for shipment and storage at room temperature . The requirement for refrigerated storage implies greater sensitivity to hydrolysis or thermal degradation of the 2-methyl compound, likely attributable to the electron-donating effect of the methyl group on the pyrimidine ring, which may labilize the C7 carbonyl toward nucleophilic attack. For procurement, this has direct consequences: shipping requires cold packs, long-term storage occupies refrigerator space, and the compound should not be left on the bench for extended periods. Laboratories without reliable cold storage infrastructure should consider this requirement before ordering.

Storage stability Cold chain Procurement logistics

Molecular Weight and Formula Differentiate 2-Methyl Analog for Stoichiometric Calculations in Multi-Step Synthesis

The 2-methyl analog (MW 205.17 g/mol, C₉H₇N₃O₃) is heavier than the des-methyl analog (MW 191.14 g/mol, C₈H₅N₃O₃) by 14.03 g/mol—exactly the mass of one methylene (CH₂) unit . In a multi-step synthetic sequence where the carboxylic acid is coupled to an amine (e.g., HATU-mediated amidation), the molecular weight difference translates to a 7.3% increase in the mass of starting material required per mole of product. This is a straightforward arithmetic consideration for procurement: if the synthetic plan calls for 10 mmol scale, the 2-methyl analog requires 2.05 g versus 1.91 g for the des-methyl analog. For kilogram-scale process chemistry, this difference compounds and directly affects raw material cost calculations, shipping weights, and inventory management.

Molecular weight Stoichiometry Synthetic planning

Application Scenarios for 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic Acid Based on Quantitative Evidence


Medicinal Chemistry: Building Block for Kinase Inhibitor Libraries Requiring C2-Methyl Substitution

Medicinal chemistry teams designing focused libraries of pyrido[2,3-d]pyrimidine-based kinase inhibitors should procure the 2-methyl analog when the synthetic route requires a pre-installed C2-methyl group on the carboxylic acid intermediate. The 97–98% purity specification ensures that amide coupling reactions proceed with minimal impurity-derived side products, and the estimated +0.4 to +0.6 log unit lipophilicity increase relative to the des-methyl scaffold [1] supports permeability optimization strategies. The compound is particularly relevant for programs targeting CDK2, CDK4, or PI3Kα where the pyrido[2,3-d]pyrimidine core is a validated pharmacophore.

Process Chemistry Development: Late-Stage Intermediate Where Purity and Stoichiometric Precision Are Critical

In process chemistry, the 2-methyl analog's 2–3% absolute purity advantage over the des-methyl analog reduces the risk of impurity carryover in the final API. The well-defined molecular weight (205.17 g/mol) allows precise stoichiometric charging at scale, avoiding under- or over-charging errors that can propagate through multi-step sequences. The predicted density of 1.63 g/cm³ supports accurate gravimetric dispensing when volumetric measurements are unreliable. Process chemists should note the refrigerated storage requirement (2–8 °C) and plan cold-chain logistics accordingly.

Analytical Reference Standard for Impurity Profiling of 2-Methyl-Substituted Pyrido[2,3-d]pyrimidine Drug Candidates

The 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid scaffold appears as a substructure in several clinical-stage CDK inhibitors. Analytical development groups may procure this compound as a reference standard for impurity profiling, leveraging the 97–98% purity specification to establish HPLC calibration curves. The predicted boiling point of ~397 °C informs GC method development, indicating that HPLC-UV or LC-MS is the more appropriate analytical technique. The differentiated storage requirement at 2–8 °C must be observed to maintain reference standard integrity over the shelf-life of the analytical method.

Fragment-Based Drug Discovery: Carboxylic Acid Fragment with Pre-Installed C2-Methyl for SAR Exploration

In fragment-based drug discovery (FBDD), the 2-methyl analog serves as a carboxylic acid fragment with a pre-installed methyl substituent, enabling direct SAR exploration at the C2 position without requiring a separate methylation step. The estimated lipophilicity contribution of +0.4 to +0.6 log units [1] guides fragment library design by ensuring that the fragment falls within the desired clogP range (typically 0–3 for fragment screening collections). The higher purity relative to the des-methyl analog minimizes false positives in biochemical screens caused by trace impurities, and the molecular weight of 205 Da is within the rule-of-three guidelines for fragment libraries.

Quote Request

Request a Quote for 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.